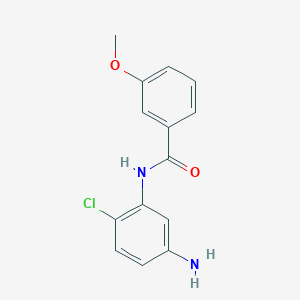

4-Bromo-N-cyclopropyl-2-nitroaniline

Übersicht

Beschreibung

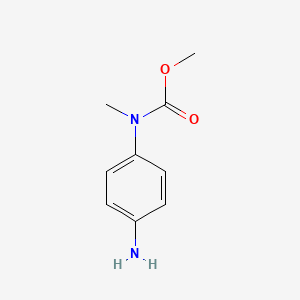

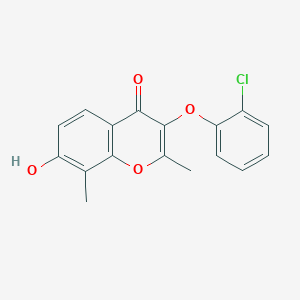

4-Bromo-N-cyclopropyl-2-nitroaniline is a chemical compound with the molecular formula C9H9BrN2O2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 4-Bromo-N-cyclopropyl-2-nitroaniline involves a multistep process . The process begins with the acetylation of aniline, which prevents oxidation and directs substitution largely at the para position . A second substitution occurs at the position ortho to the carbon carrying the acetamido group . The final step is the hydrolysis of the amide function, which yields the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis

The molecular structure of 4-Bromo-N-cyclopropyl-2-nitroaniline is represented by the InChI code1S/C9H9BrN2O2/c10-6-1-4-8 (11-7-2-3-7)9 (5-6)12 (13)14/h1,4-5,7,11H,2-3H2 . The compound has a molecular weight of 257.08 g/mol . Physical And Chemical Properties Analysis

4-Bromo-N-cyclopropyl-2-nitroaniline has a molecular weight of 257.08 g/mol . It has a density of 1.758±0.06 g/cm3 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Mechanistic Probes in Nitrosation Reactions

One study explores the use of N-cyclopropyl-N-alkylanilines, a category which includes compounds like 4-Bromo-N-cyclopropyl-2-nitroaniline, as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. These compounds react with nitrous acid, leading to the specific cleavage of the cyclopropyl group and providing insights into the mechanistic pathways of nitrosation reactions, which are crucial for understanding the formation of nitroso compounds in organic chemistry (Loeppky & Elomari, 2000).

Phase Equilibria and Crystallization Studies

Another study delves into the phase diagram of urea and 4-bromo-2-nitroaniline systems, indicating a large miscibility gap and the formation of eutectic and monotectic structures. This research is significant for the fields of materials science and engineering, as it provides essential data for the development of new materials and the optimization of crystallization processes (Reddi et al., 2012).

Green Synthesis and Urease Inhibitory Activity

A study reports the green synthesis of a Schiff base compound involving 4-bromo-2-nitroaniline and its potential application as a urease inhibitor. This research highlights the importance of 4-Bromo-N-cyclopropyl-2-nitroaniline in the development of new chemical entities with possible applications in medicine and agriculture, emphasizing environmentally friendly synthetic methods (Zulfiqar et al., 2020).

Advanced Materials for Wastewater Treatment

Research on the development of advanced materials for the efficient catalytic reduction of nitro compounds in wastewater treatment has also been conducted. One study investigates the preparation of a self-assembled Artemia cyst shell–TiO2–MoS2 composite structure with 4-Bromo-N-cyclopropyl-2-nitroaniline. This composite shows excellent catalytic activity for the reduction of nitroaniline derivatives, offering a promising approach for the degradation of toxic and harmful substances in water treatment processes (Zhao et al., 2019).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers The relevant papers retrieved include a multistep synthesis of 4-bromo-2-nitroaniline . These papers provide valuable information on the synthesis process of the compound.

Eigenschaften

IUPAC Name |

4-bromo-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECMECYWHMUTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651972 | |

| Record name | 4-Bromo-N-cyclopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-cyclopropyl-2-nitroaniline | |

CAS RN |

887351-39-5 | |

| Record name | 4-Bromo-N-cyclopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414888.png)

![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)

![3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B1414896.png)

![N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine](/img/structure/B1414897.png)